INDY
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Overview
Description
Mechanism of Action
Target of Action
INDY, an ATP-competitive inhibitor, primarily targets Dyrk1A and Dyrk1B . Dyrk1A and Dyrk1B are dual-specificity tyrosine-phosphorylation-regulated kinases, playing crucial roles in cell growth and development .
Mode of Action
This compound binds in the ATP pocket of Dyrk1A and Dyrk1B, inhibiting their activity . The IC50 values for inhibition of Dyrk1A and Dyrk1B are 0.24 μM and 0.23 μM, respectively . This interaction results in the reduction of the self-renewal capacity of normal and tumorigenic cells .
Biochemical Pathways
It is known that dyrk1a and dyrk1b, the primary targets of this compound, are involved in numerous cellular processes, including cell growth and development . Therefore, it can be inferred that this compound, by inhibiting these kinases, could potentially affect these processes.
Pharmacokinetics
It is known that this compound exhibits a suitable admet profile, including good brain permeability and high stability in pbs . This suggests that this compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
This compound impairs the self-renewal capacity of normal and tumorigenic cells in primary Glioblastoma (GBM) cell lines and neural progenitor cells
Biochemical Analysis
Biochemical Properties
INDY and its mammalian homolog NaCT accept citrate, a key metabolite, as their preferred substrate . The transport of citrate by this compound plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules.
Cellular Effects
The activity of this compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, primarily through its role as a citrate transporter .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the transport of citrate, a key metabolite in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
INDY can be synthesized through a multi-step process involving the condensation of 3-ethyl-5-hydroxy-2(3H)-benzothiazole with 2-propanone. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
INDY undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.
Substitution: Various nucleophiles such as amines, thiols; reaction conditionsroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
INDY has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its inhibitory effects on kinases, particularly Dyrk1A and Dyrk1B, which are involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and dyes
Comparison with Similar Compounds
Similar Compounds
Harmine: Another potent Dyrk inhibitor, but unlike INDY, it affects monoamine oxidase A (MAOA) activity.
ID-8: A compound with similar kinase inhibitory properties but different selectivity profiles.
GSK2334470: A kinase inhibitor with a different mechanism of action compared to this compound
Uniqueness of this compound
This compound is unique due to its high selectivity for Dyrk1A and Dyrk1B without affecting MAOA activity. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSZJMUFYOAHFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: Unfortunately, the provided research papers do not specify the exact molecular formula or weight for a compound explicitly referred to as "INDY." It is possible that "this compound" is not a specific compound but an abbreviation or term used in a particular context within the research.
ANone: The provided research papers do not offer specific spectroscopic data for a compound identified as "this compound." To obtain this information, it would be necessary to identify the specific compound referred to as "this compound" within the context of each research paper and potentially consult additional resources.
A: Yes, one study investigates the catalytic properties of a class of compounds called Indazolin-3-ylidenes, abbreviated as this compound*. [] These compounds are sterically-hindered N-heterocyclic carbenes (NHCs) with potential applications in organic synthesis and catalysis.
A: The research specifically examines their use in gold catalysis, particularly in the synthesis of oxazolines. [] Further research may reveal other catalytic applications of this compound* compounds.
A: While specific structure-activity relationships for "this compound" are not elaborated upon in the provided research, one study highlights the importance of steric hindrance and flexibility in Indazolin-3-ylidenes (this compound*). [] The placement of the carbene center at the C3-indazole position and the use of a bulky 2,6-bis(diphenylmethyl)aryl moiety contribute to their unique properties and potential in catalysis.
A: While the provided research does not present a historical overview of "this compound" research, one article mentions a specific event related to a project called "this compound 500." [] This project aimed to improve the reliability of a critical tool in an Intel fabrication facility. The formation of the "this compound 500" team and their focus on procedural improvements to enhance equipment reliability represent a noteworthy milestone in this specific context.
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